Enlimomab

Stroke Neuroinflammation Immunotherapy

Enlimomab (BI-RR 0001, R6.5) is a murine IgG2a monoclonal antibody that specifically targets human intercellular adhesion molecule 1 (ICAM-1, CD54), inhibiting leukocyte adhesion to vascular endothelium and reducing subsequent extravasation and inflammatory tissue injury. It is a well-characterized, commercially available research tool for investigating leukocyte-endothelial interactions, neutrophil activation pathways, and the role of ICAM-1 in inflammatory disease models.

Molecular Formula C10H12N2
Molecular Weight 0
CAS No. 142864-19-5
Cat. No. B1176203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnlimomab
CAS142864-19-5
Molecular FormulaC10H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enlimomab (CAS 142864-19-5) – Murine Anti-ICAM-1 Antibody for Inflammation and Stroke Research


Enlimomab (BI-RR 0001, R6.5) is a murine IgG2a monoclonal antibody that specifically targets human intercellular adhesion molecule 1 (ICAM-1, CD54), inhibiting leukocyte adhesion to vascular endothelium and reducing subsequent extravasation and inflammatory tissue injury [1]. It is a well-characterized, commercially available research tool for investigating leukocyte-endothelial interactions, neutrophil activation pathways, and the role of ICAM-1 in inflammatory disease models [2]. Enlimomab has been evaluated in Phase III clinical trials for acute ischemic stroke and in early studies for rheumatoid arthritis and transplant rejection, providing a unique clinical safety and efficacy profile that distinguishes it from other anti-ICAM-1 antibodies [3].

Enlimomab Differentiation: Why Murine IgG2a Specificity Prevents Simple Substitution by Other Anti-ICAM-1 Antibodies


Enlimomab cannot be simply substituted by other anti-ICAM-1 antibodies due to its unique murine IgG2a isotype, which drives distinct and clinically significant biological effects not observed with IgG1 or humanized variants. Specifically, Enlimomab activates resting human neutrophils in a complement-dependent manner, leading to increased CD11b expression and oxidative burst activity, a mechanism linked to its adverse event profile in clinical trials [1]. This activation pathway is not triggered by anti-ICAM-1 antibodies of the IgG1 isotype, F(ab')2 fragments of Enlimomab, or isotype-matched control antibodies, demonstrating that the combination of its ICAM-1 epitope specificity and IgG2a Fc region is essential for this functional outcome [2]. Furthermore, its well-documented, negative Phase III trial outcome in acute ischemic stroke—characterized by worsened functional outcomes and increased mortality—provides a critical benchmark for researchers investigating ICAM-1-targeted therapies and serves as a cautionary reference point that alternative anti-ICAM-1 compounds lack [3].

Enlimomab 142864-19-5: Quantitative Comparative Evidence for Research Selection


Enlimomab vs. Natalizumab in Acute Ischemic Stroke: Comparison of Phase III and Phase II Clinical Outcomes

In a Phase III trial of 625 patients with acute ischemic stroke, Enlimomab treatment (n=317) resulted in significantly worse outcomes compared to placebo (n=308) on the primary endpoint of the Modified Rankin Scale (mRS) at 90 days (p=0.004). Specifically, fewer patients on Enlimomab had symptom-free recovery (p=0.004) and more died (22.2% vs. 16.2% for placebo) [1]. This negative outcome contrasts with the Phase II ACTION trial of Natalizumab, another anti-adhesion molecule antibody (anti-α4-integrin), which, despite showing no change in infarct size in 161 patients, demonstrated a slight improvement in cognition at 90 days post-stroke [2].

Stroke Neuroinflammation Immunotherapy

Enlimomab Neutrophil Activation: Isotype-Dependent Functional Difference vs. IgG1 Anti-ICAM-1 mAb

Enlimomab (murine IgG2a) at clinically relevant concentrations activates human neutrophils in whole blood ex vivo, as evidenced by a significant increase in CD11b expression, a decrease in L-selectin, and enhanced oxidative burst activity. This effect is not observed with an anti-ICAM-1 antibody of the IgG1 isotype, with isotype-matched control antibodies, or with F(ab')2 fragments of Enlimomab [1]. The activation is completely inhibited by soluble complement receptor type 1, confirming a complement-dependent mechanism [2].

Immunology Inflammation Antibody Engineering

Enlimomab Pharmacokinetics in Stroke Patients: Achievement of Defined Therapeutic Serum Levels

In an open-label, dose-escalation study in 32 patients hospitalized for acute stroke, Enlimomab administered via specific dosing regimens (Regimens III and IV) consistently achieved pharmacokinetic target levels of ≥10 µg/ml in serum [1]. A loading dose of 160 mg followed by four daily maintenance doses of 40 mg was identified as suitable for further study, with no increase in adverse event frequency with escalating doses up to 480 mg [2].

Pharmacokinetics Dose Finding Clinical Pharmacology

Enlimomab Preclinical Efficacy: Reduction of Infarct Volume in Rat Stroke Model

In a rat model of transient middle cerebral artery occlusion (tMCAO), Enlimomab administration led to a reduction in cerebral infarct volumes and a decrease in polymorphonuclear neutrophil (PMN) infiltration in the cerebral cortex [1]. This contrasts with the negative outcome observed in the subsequent Phase III clinical trial, highlighting a translational disconnect that is a key feature of this compound's scientific narrative [2].

Stroke Preclinical Animal Model

High-Impact Research Applications for Enlimomab (142864-19-5) Based on Comparative Evidence


Translational Stroke Research and Model Validation

Enlimomab serves as a critical positive control for negative outcomes in stroke research. Its well-documented protective effect in rodent tMCAO models and detrimental effect in human Phase III trials [1] provides a unique benchmark for validating the translational relevance of new stroke models or therapeutic candidates. Researchers can use Enlimomab to probe the mechanisms underlying the species-specific response to anti-ICAM-1 therapy, including the role of neutrophil activation and complement, thereby refining preclinical development strategies [2].

Investigating Isotype-Specific Fc-Mediated Neutrophil Activation

Enlimomab's unique ability to activate human neutrophils via a complement-dependent, Fc-mediated mechanism, which is not shared by IgG1 anti-ICAM-1 antibodies [1], makes it an essential tool for studying Fcγ receptor biology and complement-dependent cytotoxicity (CDC) in leukocyte function. Researchers can use Enlimomab as a model murine IgG2a antibody to dissect the signaling pathways leading to neutrophil activation and to compare the functional consequences of different antibody isotypes targeting the same antigen [2].

Anti-Adhesion Therapy Benchmarking in Inflammation Models

Given its extensive clinical characterization, Enlimomab can be used as a reference compound in in vitro and in vivo models of inflammation to benchmark the efficacy and safety profile of novel anti-adhesion agents. By directly comparing the effects of new candidates on leukocyte adhesion, extravasation, and inflammatory outcomes against the known profile of Enlimomab [1], researchers can better contextualize their findings and anticipate potential translational challenges related to target engagement or isotype selection [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for CNS-Targeting Biologics

The dose-escalation study in stroke patients provides a defined PK/PD relationship for Enlimomab, linking specific dosing regimens to the achievement of target serum concentrations (≥10 µg/ml) [1]. This dataset can be used as a foundation for building PK/PD models for antibodies targeting the inflamed cerebrovasculature, allowing researchers to simulate exposure-response relationships and inform dose selection for novel CNS-penetrant biologics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enlimomab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.